molecular formula C2H5O3S- B12063383 (Ethoxysulfinyl)oxidanide CAS No. 42761-68-2

(Ethoxysulfinyl)oxidanide

Cat. No.: B12063383
CAS No.: 42761-68-2
M. Wt: 109.13 g/mol
InChI Key: VOTNXLNTNMCSTJ-UHFFFAOYSA-M
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Description

(Ethoxysulfinyl)oxidanide is a sulfur-containing organic compound characterized by an ethoxysulfinyl group (–SO–OCH₂CH₃) and an oxidanide (oxide anion, O⁻) moiety. However, the compound’s nomenclature requires clarification. According to IUPAC guidelines (), terms like "oxidanide" are deprecated in favor of systematic names. For example, "(1,2-diphenyldiazanium-1-yl)oxidanide" is an invalid name for azoxybenzene . This implies that "(Ethoxysulfinyl)oxidanide" may represent a non-standard or context-specific designation, possibly corresponding to a sulfinic acid derivative (e.g., ethoxysulfinic acid or its conjugate base).

Properties

IUPAC Name

ethyl sulfite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S/c1-2-5-6(3)4/h2H2,1H3,(H,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTNXLNTNMCSTJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5O3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505949
Record name (Ethoxysulfinyl)oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42761-68-2
Record name (Ethoxysulfinyl)oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxysulfinyl)oxidanide typically involves the reaction of ethyl alcohol with sulfur dioxide and an oxidizing agent. The process can be summarized as follows:

    Step 1: Ethyl alcohol reacts with sulfur dioxide in the presence of a catalyst to form ethyl sulfinic acid.

    Step 2: The ethyl sulfinic acid is then oxidized using an appropriate oxidizing agent, such as hydrogen peroxide, to yield (Ethoxysulfinyl)oxidanide.

Industrial Production Methods: Industrial production of (Ethoxysulfinyl)oxidanide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (Ethoxysulfinyl)oxidanide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfoxides or sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable solvent.

Major Products:

    Oxidation: Sulfonates.

    Reduction: Sulfoxides or sulfides.

    Substitution: Various substituted sulfinyl compounds.

Scientific Research Applications

(Ethoxysulfinyl)oxidanide has found applications in several scientific domains:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of (Ethoxysulfinyl)oxidanide involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with enzymes, receptors, or other biomolecules, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfinic Acid Derivatives

(Ethoxysulfinyl)oxidanide shares functional group similarities with sulfinic acids (R–SO–OH) and their salts. Key comparisons include:

Compound Structure Reactivity/Applications Stability
Methanesulfinic Acid CH₃–SO–OH Reducing agent, intermediates in synthesis Moderate (air-sensitive)
Ethoxysulfinic Acid CH₃CH₂O–SO–OH Potential esterification substrate Likely low (hydrolyzable)
(Ethoxysulfinyl)oxidanide CH₃CH₂O–SO–O⁻ Hypothesized nucleophile or catalyst Unreported

Key Differences :

  • Ethoxysulfinic Acid vs. (Ethoxysulfinyl)oxidanide : The former is a sulfinic acid with a free –OH group, while the latter’s anionic form (oxidanide) may enhance solubility in polar solvents but reduce stability under acidic conditions .
Sulfur-Oxygen Anions

Comparisons with other sulfur-oxygen anions highlight electronic and steric effects:

Compound Structure Charge Notable Properties
Sulfate (SO₄²⁻) Tetrahedral −2 High stability, weak nucleophile
Sulfite (SO₃²⁻) Trigonal pyramidal −2 Strong reducing agent
(Ethoxysulfinyl)oxidanide CH₃CH₂O–SO–O⁻ −1 Predicted moderate nucleophilicity

Key Insight : The ethoxy group in (Ethoxysulfinyl)oxidanide may sterically hinder reactions compared to smaller anions like sulfite, but its electron-donating effect could enhance nucleophilicity.

Functional Group Analogues in Pharmacological Contexts

  • Drospirenone derivatives (): Contain sulfur and oxygen functionalities but differ in backbone structure.
  • Phenolic acids (e.g., caffeic acid, ): Feature –OH groups but lack sulfur, limiting direct comparison.

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